2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid
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Overview
Description
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is a complex organic compound featuring a carboxyphenyl group linked to an iminocarbamothioyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiocarbamoyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid
- 2-[(2-Carboxyphenyl)amino]-benzoic acid
- 2-[(2-Carboxyphenyl)azo]-benzoic acid
Uniqueness
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the iminocarbamothioyl and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
6939-77-1 |
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Molecular Formula |
C15H12N4O4S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[2-[(2-carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H12N4O4S/c20-13(21)9-5-1-3-7-11(9)16-18-15(24)19-17-12-8-4-2-6-10(12)14(22)23/h1-8,16H,(H,18,24)(H,20,21)(H,22,23) |
InChI Key |
FKYBQDDRDKWCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NNC(=S)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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